molecular formula C25H25FN2O4S B11231035 6-tert-butyl-N-(2-fluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-tert-butyl-N-(2-fluorophenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11231035
M. Wt: 468.5 g/mol
InChI Key: PGKJOKVUFIDNFW-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the benzenesulfonyl and fluorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazine core, followed by the introduction of the benzenesulfonyl and fluorophenyl groups through nucleophilic substitution and electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the benzoxazine ring can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-CHLOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-BROMOPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-IODOPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE

Uniqueness

Compared to these similar compounds, 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(2-FLUOROPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H25FN2O4S

Molecular Weight

468.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-6-tert-butyl-N-(2-fluorophenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H25FN2O4S/c1-25(2,3)17-13-14-22-21(15-17)28(33(30,31)18-9-5-4-6-10-18)16-23(32-22)24(29)27-20-12-8-7-11-19(20)26/h4-15,23H,16H2,1-3H3,(H,27,29)

InChI Key

PGKJOKVUFIDNFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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